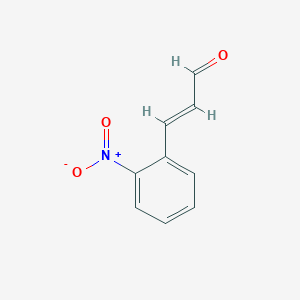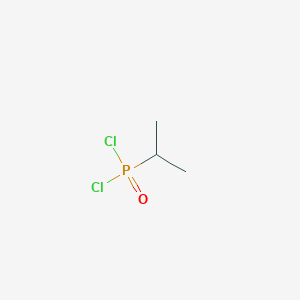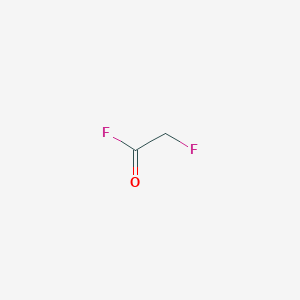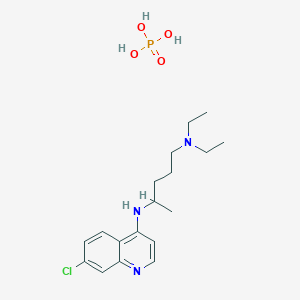
Tanakan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tanakan is a standardized extract of Ginkgo biloba leaves that has been used for several decades to improve cognitive function. It is a popular herbal supplement that has been extensively studied for its therapeutic potential. Tanakan has been shown to have a wide range of biochemical and physiological effects that can improve brain function, enhance memory, and reduce cognitive decline. In
Wirkmechanismus
The mechanism of action of Tanakan is not fully understood, but it is thought to involve several different pathways. Tanakan has been shown to improve blood flow to the brain, which can enhance cognitive function. It also has antioxidant properties, which can protect the brain from oxidative stress. Tanakan has also been shown to modulate several neurotransmitters, including acetylcholine, norepinephrine, and serotonin, which can improve cognitive function and mood.
Biochemische Und Physiologische Effekte
Tanakan has a wide range of biochemical and physiological effects that can improve cognitive function and reduce cognitive decline. It has been shown to improve blood flow to the brain, enhance glucose uptake, and increase oxygen consumption. Tanakan also has antioxidant properties, which can protect the brain from oxidative stress. It has been shown to modulate several neurotransmitters, including acetylcholine, norepinephrine, and serotonin, which can improve cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tanakan in lab experiments is that it is a standardized extract, which means that the concentration of active compounds is consistent. This makes it easier to control for variables in experiments. However, one of the limitations of using Tanakan in lab experiments is that it contains multiple active compounds, which can make it difficult to isolate the specific mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Tanakan. One area of research is to explore its potential in treating other neurological conditions, such as Parkinson's disease and multiple sclerosis. Another area of research is to investigate the potential of Tanakan in improving cognitive function in healthy individuals. Additionally, more research is needed to understand the specific mechanisms of action of Tanakan and how it can be used in combination with other therapies to improve cognitive function and reduce cognitive decline.
Conclusion:
In conclusion, Tanakan is a standardized extract of Ginkgo biloba leaves that has been extensively studied for its therapeutic potential. It has a wide range of biochemical and physiological effects that can improve cognitive function, enhance memory, and reduce cognitive decline. Tanakan has been shown to be a safe and effective herbal supplement that can be used to improve brain function in healthy individuals and patients with neurological conditions. Further research is needed to explore its potential in other conditions and to understand its specific mechanisms of action.
Synthesemethoden
The synthesis of Tanakan involves the extraction of Ginkgo biloba leaves using a solvent extraction method. The leaves are dried and ground into a fine powder, which is then extracted with a solvent such as ethanol or methanol. The resulting extract is then standardized to contain a specific concentration of active compounds, including flavonoids and terpenoids.
Wissenschaftliche Forschungsanwendungen
Tanakan has been extensively studied for its therapeutic potential in a variety of conditions. It has been shown to improve cognitive function in healthy individuals, as well as in patients with dementia and Alzheimer's disease. Tanakan has also been studied for its potential in treating depression, anxiety, and tinnitus.
Eigenschaften
CAS-Nummer |
1446-17-9 |
|---|---|
Produktname |
Tanakan |
Molekularformel |
C18H29ClN3O4P |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |
InChI-Schlüssel |
AEUAEICGCMSYCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
Andere CAS-Nummern |
50-63-5 |
Synonyme |
Chloroquinine phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



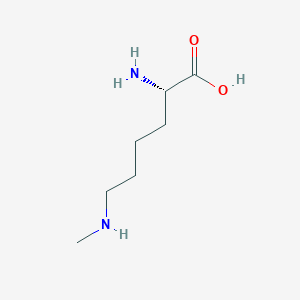
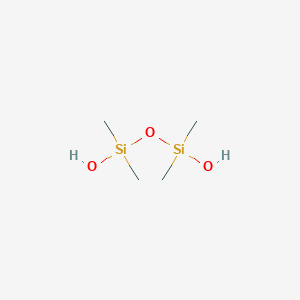
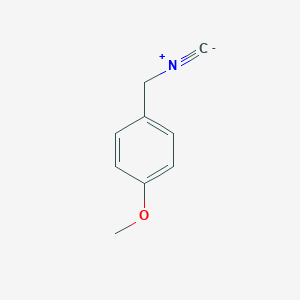
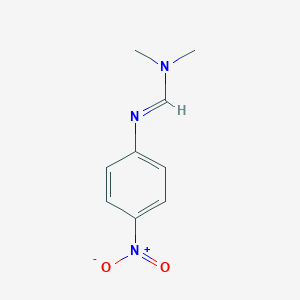
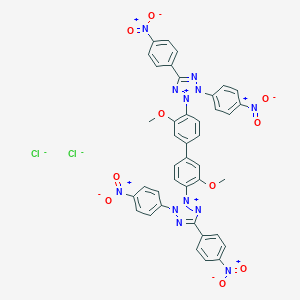
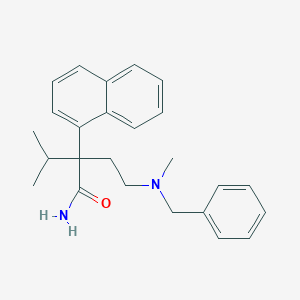
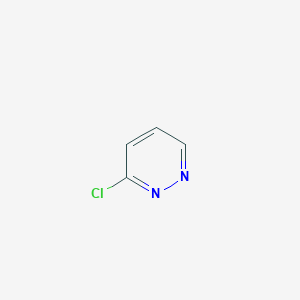
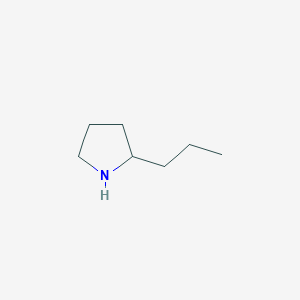
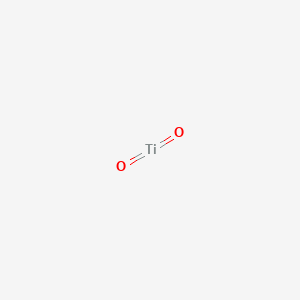
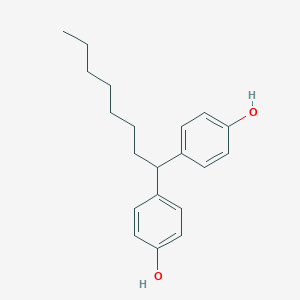
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
